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Compound of Interest

Compound Name:
3,4-Dimethyl-benzamidine

hydrochloride

Cat. No.: B570671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,4-Dimethyl-benzamidine hydrochloride is a synthetic small molecule and a derivative of

benzamidine. Benzamidines are a well-established class of compounds known for their ability

to act as competitive inhibitors of serine proteases.[1][2][3] These enzymes play crucial roles in

a multitude of physiological and pathological processes, including coagulation, fibrinolysis,

inflammation, and viral replication, making them attractive targets for drug discovery. The 3,4-

dimethyl substitution on the benzene ring is expected to modulate the inhibitory activity and

selectivity of the compound compared to the parent benzamidine molecule, primarily through

influencing hydrophobic interactions within the enzyme's active site.[1][4]

This document provides detailed application notes and experimental protocols for the potential

use of 3,4-Dimethyl-benzamidine hydrochloride in drug discovery, focusing on its role as a

serine protease inhibitor and its potential applications in anticancer and antiviral research.

While specific quantitative data for this particular derivative is not extensively available in public

literature, the provided information is based on the known activities of closely related

benzamidine compounds and established experimental methodologies.
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Property Value Reference

Molecular Formula C₉H₁₃ClN₂ J&W Pharmlab

Molecular Weight 184.67 g/mol J&W Pharmlab

Appearance
White to off-white crystalline

solid
General knowledge

Solubility
Soluble in water and lower

alcohols
General knowledge

Protocol for Synthesis of 3,4-Dimethyl-benzamidine
hydrochloride (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of a structurally related compound, 4-(2-

Hydroxyethoxy)-3,5-dimethylbenzamidine hydrochloride.

Materials:

3,4-Dimethylbenzonitrile

Methyl t-butyl ether (MTBE)

Methanol (MeOH)

Hydrogen chloride (gas)

Ammonia (solution in ethanol, ~8%)

Anhydrous Calcium Chloride

Procedure:

Dissolve 3,4-Dimethylbenzonitrile in a mixture of MTBE and MeOH in a reaction flask.

Cool the solution to 0-5 °C in an ice bath.
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Bubble hydrogen chloride gas through the solution for approximately 2 hours while

maintaining the temperature at 0-5 °C.

Stir the reaction mixture at 0-5 °C for an additional 8 hours.

Isolate the intermediate imino ether hydrochloride salt by filtration.

Add the isolated intermediate to a solution of ammonia in ethanol.

Stir the mixture at room temperature for 24 hours.

Filter the reaction mixture and concentrate the filtrate under vacuum.

Acidify the residue with hydrochloric acid.

The crude product can be purified by recrystallization.

Application 1: Serine Protease Inhibition
3,4-Dimethyl-benzamidine hydrochloride is anticipated to be a competitive inhibitor of

trypsin-like serine proteases, which cleave peptide bonds after basic amino acid residues such

as arginine and lysine. The dimethyl substitution may enhance binding affinity through

hydrophobic interactions in the S1 binding pocket of these enzymes.

Quantitative Data for Benzamidine and Derivatives (for
reference)

Compound Enzyme Kᵢ (μM)

Benzamidine Trypsin 18.5

Benzamidine Thrombin 650

Benzamidine Plasmin 350

N-substituted Benzamides Batroxobin Varies

Note: Kᵢ (inhibition constant) is a measure of the inhibitor's binding affinity. A smaller Kᵢ value

indicates a more potent inhibitor.
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Experimental Protocol: In Vitro Serine Protease
Inhibition Assay (Chromogenic Substrate Method)
Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of 3,4-Dimethyl-benzamidine
hydrochloride against a target serine protease (e.g., trypsin, thrombin, plasmin).

Materials:

3,4-Dimethyl-benzamidine hydrochloride

Target serine protease (e.g., bovine trypsin)

Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide

hydrochloride for trypsin)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of 3,4-Dimethyl-benzamidine hydrochloride in assay buffer.

Perform serial dilutions of the inhibitor stock solution in the microplate to create a range of

concentrations.

Add the target enzyme to each well containing the inhibitor and a control well (without

inhibitor). Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature

(e.g., 37°C) to allow for inhibitor-enzyme binding.

Initiate the reaction by adding the chromogenic substrate to all wells.

Monitor the absorbance of the product (e.g., p-nitroaniline) over time at a specific wavelength

(e.g., 405 nm) using a microplate reader.

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
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Determine the IC₅₀ value by plotting the percentage of enzyme inhibition versus the inhibitor

concentration and fitting the data to a suitable dose-response curve.

The Kᵢ value can be determined by performing the assay at different substrate

concentrations and analyzing the data using a Dixon plot or by applying the Cheng-Prusoff

equation if the inhibition is competitive.

Caption: Workflow for the in vitro serine protease inhibition assay.

Application 2: Anticancer Drug Discovery
Serine proteases are often dysregulated in cancer, contributing to tumor growth, invasion, and

metastasis. Inhibitors of these proteases, therefore, have potential as anticancer agents.

Furthermore, some benzamidine derivatives have been shown to induce apoptosis in cancer

cells through mechanisms that may involve the intrinsic mitochondrial pathway.

Potential Signaling Pathway Involvement
Inhibition of specific serine proteases by 3,4-Dimethyl-benzamidine hydrochloride could

potentially modulate signaling pathways critical for cancer cell survival and proliferation, such

as the NF-κB pathway. By inhibiting proteases that are upstream activators of this pathway, the

compound could lead to decreased pro-inflammatory and anti-apoptotic gene expression.
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Caption: Potential mechanism of anticancer activity via NF-κB pathway inhibition.
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Experimental Protocol: Cancer Cell Apoptosis Assay
(Annexin V-FITC/PI Staining)
Objective: To determine if 3,4-Dimethyl-benzamidine hydrochloride induces apoptosis in a

cancer cell line.

Materials:

3,4-Dimethyl-benzamidine hydrochloride

Cancer cell line (e.g., a human colon or breast cancer cell line)

Cell culture medium and supplements

Annexin V-FITC Apoptosis Detection Kit

Propidium Iodide (PI)

Flow cytometer

Procedure:

Culture cancer cells to a suitable confluency.

Treat the cells with various concentrations of 3,4-Dimethyl-benzamidine hydrochloride for

a defined period (e.g., 24, 48 hours). Include a vehicle-treated control group.

Harvest the cells by trypsinization and wash with cold PBS.

Resuspend the cells in Annexin V binding buffer.

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at

room temperature.

Analyze the cells by flow cytometry.

Annexin V-negative/PI-negative cells are live.
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Annexin V-positive/PI-negative cells are in early apoptosis.

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Application 3: Antiviral Drug Discovery
Certain viruses, such as influenza, rely on serine proteases for their replication and

propagation. For instance, viral neuraminidase is a key enzyme for the release of new virions

from infected cells. Benzamidine derivatives have shown potential as antiviral agents against

influenza.

Experimental Protocol: In Vitro Antiviral Assay
(Neuraminidase Inhibition Assay)
Objective: To evaluate the inhibitory effect of 3,4-Dimethyl-benzamidine hydrochloride on

influenza virus neuraminidase activity.

Materials:

3,4-Dimethyl-benzamidine hydrochloride

Influenza virus strain

Neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid -

MUNANA)

Assay buffer

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of 3,4-Dimethyl-benzamidine hydrochloride in the microplate.
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Add a standardized amount of influenza virus to each well.

Incubate the plate to allow for inhibitor-enzyme interaction.

Add the fluorogenic substrate MUNANA to all wells to start the reaction.

Incubate the plate at 37°C.

Stop the reaction by adding a stop solution.

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate

reader (Excitation ~365 nm, Emission ~450 nm).

Calculate the IC₅₀ value by plotting the percentage of neuraminidase inhibition against the

inhibitor concentration.
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Caption: Inhibition of viral release by targeting neuraminidase.

Conclusion
3,4-Dimethyl-benzamidine hydrochloride represents a promising starting point for drug

discovery efforts targeting serine proteases. The provided protocols offer a framework for

evaluating its inhibitory potential against enzymes relevant to cancer and viral diseases.

Further studies are warranted to determine the specific inhibitory profile and mechanism of

action of this compound, which will be crucial for its development as a potential therapeutic

agent. Researchers are encouraged to adapt and optimize these general protocols for their

specific targets and experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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